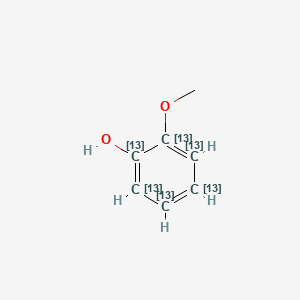
trans 4-Dimethylaminocrotonic Acid-d6 Hydrochloride
Vue d'ensemble
Description
Trans 4-Dimethylaminocrotonic Acid-d6 Hydrochloride is a chemical compound used in scientific research. It is a stable isotope labelled compound with the molecular formula C6H6D6ClNO2 and a molecular weight of 171.65 . It is an important pharmaceutical intermediate and is an essential part of the structure of the anti-tumor drugs afatinib and neratinib .
Molecular Structure Analysis
The IUPAC name for this compound is (E)-4-[bis(trideuteriomethyl)amino]but-2-enoic acid;hydrochloride . The Canonical SMILES representation is CN©CC=CC(=O)O.Cl .Physical And Chemical Properties Analysis
This compound is a white solid . It is slightly soluble in DMSO and water . The melting point is greater than 141°C (dec.) .Applications De Recherche Scientifique
1. NMR Spectroscopy Studies
Trans 4-Dimethylaminocrotonic Acid-d6 Hydrochloride is relevant in NMR spectroscopy studies. For instance, it was found that substances like 3-(alkylamino)crotonamides exist in a mixture of cis and trans isomers in solutions, where the chelated cis form is predominant. The cis-trans equilibrium in these compounds is solvent-dependent and shows different rates of interconversion in various solvents like chloroform-d, dimethyl-d6 sulfoxide, acetone-d6, and methanol-d4 (Kondo, 1977).
2. Analysis of Monoamine Transporter Activity
Research on psychoactive substances like cis-4,4'-dimethylaminorex (4,4'-DMAR) and its related compounds has used derivatives similar to this compound. These studies involve extensive characterization by chromatographic, spectroscopic, and mass spectrometric platforms to understand the effects on monoamine transporters (McLaughlin et al., 2015).
3. Ecological and Environmental Studies
In the context of environmental science, compounds like 2,4-Dichlorophenoxyacetic acid and its derivatives have been studied for their effects on ecosystems. For example, research on dimethylamine salt of 2,4-dichlorophenoxyacetic acid (DMA-2,4-D) investigated its impact on apoptosis in human lymphocytes, suggesting the potential ecological implications of such herbicides (Kaioumova et al., 2001).
4. Pharmaceutical and Medicinal Chemistry
In pharmaceutical research, compounds similar to this compound are used for studying drug efficacy and mechanism of action. For instance, studies have been conducted on the synthesis and structure of trans-RuCl/sub 2/(DMSO)/sub 4/ in comparison with its cis isomer, highlighting the significance of these compounds in understanding the antitumor activity of certain drugs (Alessio et al., 1988).
5. Biochemical Research
Research in biochemistry often uses analogs of this compound to study biochemical pathways. For example, competitive inhibition of GABA uptake in rat brain slices by analogues like trans‐4‐aminocrotonic acid has been explored to understand neurotransmitter transport mechanisms (Beart et al., 1972).
Safety and Hazards
Orientations Futures
As a stable isotope labelled compound, trans 4-Dimethylaminocrotonic Acid-d6 Hydrochloride has potential applications in various fields like biochemistry and drug discovery. Its role as an intermediate in the synthesis of anti-tumor drugs suggests it could be important in the development of new cancer treatments .
Propriétés
IUPAC Name |
(E)-4-[bis(trideuteriomethyl)amino]but-2-enoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-7(2)5-3-4-6(8)9;/h3-4H,5H2,1-2H3,(H,8,9);1H/b4-3+;/i1D3,2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHNQHFOIVLAQX-QHNUCIEHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C/C=C/C(=O)O)C([2H])([2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N](/img/no-structure.png)








